Tinidazole-d5
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Overview
Description
Tinidazole-d5 is a biochemical used for proteomics research . It is a derivative of Tinidazole, an antibiotic used to treat certain infections caused by bacteria, such as infection of the intestines or vagina .
Synthesis Analysis
Tinidazole, a 5-nitroimidazole derivative, has been synthesized into three novel drug supramolecular compounds . The synthesis process involved the formation of compounds by Tinidazole and 2,6-dihydroxybenzoic acid (2,6-DHBA), 4-methylsalicylic acid (4-MAC), and 5-chloro-2-hydroxybenzoic acid (5-C-2-HBA) .Molecular Structure Analysis
The molecular formula of Tinidazole-d5 is C8H8D5N3O4S, and its molecular weight is 252.30 . The structure analysis indicates that hydrogen bonding plays a significant role in the supramolecular assemblies of tinidazole derivatives .Chemical Reactions Analysis
Tinidazole can adsorb on the surfaces of TiO2(101) and (001) under different conditions . The hydrogen bond generated during the adsorption process can enhance the stability of the adsorption configuration, which makes the bond length of C–N of tinidazole longer and finally facilitates the ring-opening degradation reaction .Physical And Chemical Properties Analysis
Tinidazole-d5 is a fine and free-flowing powder . The most used physicochemical method for evaluating Tinidazole is UV (41%), and the second is HPLC (28%) .Scientific Research Applications
1. Microbiology and Pharmacology
Tinidazole is recognized for its selective activity against anaerobic bacteria and protozoa. It's effective against a range of anaerobic bacteria, including some capnophilic microorganisms. However, it has limited activity against certain anaerobic bacteria such as anaerobic streptococci and actinomyces. This makes it a valuable agent in the study of microbiology and pharmacology related to these organisms (Nord & Kager, 2005).
2. Raman Spectroscopy in Drug Identification
Tinidazole has been a subject of study using Raman Spectroscopy for its identification and characterization. The research is instrumental in understanding the biological role of 5-nitro-imidazole medicines like tinidazole and provides a systematic approach for rapid drug identification (Xiaojuan, 2010).
3. In vitro Antiprotozoal Agent Studies
Tinidazole's effectiveness as an antiprotozoal agent has been widely studied. Its efficacy against protozoa like Trichomonas vaginalis, Entamoeba histolytica, and Giardia duodenalis, as well as a range of anaerobic bacteria, is well-documented. These studies contribute significantly to understanding its mechanisms and therapeutic potential (Fung & Doan, 2005).
4. Study of Antibacterial Activities
Research on tinidazole has shown its antibacterial activities against organisms like Clostridium difficile, Prevotella bivia, and Bacteroides fragilis. These studies are crucial for developing new antibacterial strategies and understanding resistance patterns (Citron et al., 2005).
5. Potential in Treating Odontogenic Infections
Tinidazole has been explored as a potential treatment for odontogenic infections due to its selective bactericidal activity against anaerobic bacteria. This research opens up new avenues for its application in dental medicine (Manso et al., 2008).
6. Physicochemical Characterization
Studies have been conducted to understand the physicochemical properties of tinidazole, such as its dielectric behavior in solvents like acetone. This research is essential for the development of new pharmaceutical formulations and enhancing drug delivery mechanisms (Castillo et al., 2010).
Safety And Hazards
Future Directions
Tinidazole is commercialized in the form of tablets, which were previously evaluated for quality and safety by physical-chemical and microbiological analytical methods . The literature shows space for the development of analytical methods according to Green Analytical Chemistry (GAC) for evaluating Tinidazole .
properties
IUPAC Name |
2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3/i1D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSLZFTEKNLFI-WNWXXORZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tinidazole-d5 |
Citations
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